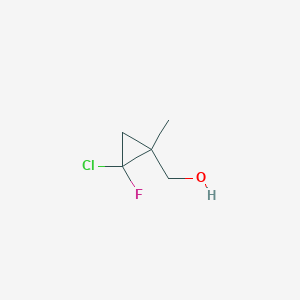

(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Description

Properties

IUPAC Name |

(2-chloro-2-fluoro-1-methylcyclopropyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClFO/c1-4(3-8)2-5(4,6)7/h8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPYRAIMVSRRHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(F)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

This technical guide details the synthesis, purification, and structural characterization of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol , a specialized fluorinated building block.

Executive Summary & Strategic Significance

Target Molecule: this compound Molecular Formula: C₅H₈ClFO Role: Chiral fluorinated scaffold for medicinal chemistry.

The incorporation of a gem-chlorofluorocyclopropane moiety into bioactive molecules serves as a powerful bioisostere for isopropyl or tert-butyl groups, introducing specific conformational constraints and metabolic stability. The unique stereoelectronic properties of the C–F and C–Cl bonds modulate lipophilicity (LogP) and metabolic resistance against P450 oxidation. This guide provides a robust, self-validating protocol for its synthesis via chlorofluorocarbene (:CFCl) addition to methallyl alcohol derivatives.

Key Challenges

-

Carbene Selectivity: Controlling the diastereoselectivity (syn/anti ratio) of the chlorofluorocarbene addition.

-

Reagent Stability: Handling volatile and regulated carbene precursors (e.g., Freon-21).

-

Stereochemical Assignment: Unambiguous determination of the relative configuration of the chloro- and fluoro- substituents.

Retrosynthetic Analysis

The most direct and atom-economical route to the target scaffold is the [2+1] cycloaddition of chlorofluorocarbene to methallyl alcohol (2-methyl-2-propen-1-ol). To prevent competitive carbene insertion into the O–H bond, the hydroxyl group is transiently protected.

-

Disconnection: Cyclopropane ring opening.

-

Synthons: Methallyl derivative (nucleophile) + :CFCl (electrophile).

-

Precursors: Methallyl Acetate + Dichlorofluoromethane (CHCl₂F) or Phenyl(dichlorofluoromethyl)mercury (PhHgCFCl₂).

Figure 1: Retrosynthetic logic flow for the target scaffold.

Experimental Protocols

Method A: Phase-Transfer Catalysis (PTC)

Recommended for scalability and operational simplicity.

Principle: Generation of :CFCl from dichlorofluoromethane (Freon-21) using concentrated alkali and a quaternary ammonium salt. Note: If Freon-21 is unavailable due to regulatory restrictions, see Method B.

Reagents & Materials

| Component | Role | Specification |

| Methallyl Acetate | Substrate | 1.0 equiv (Protected alcohol) |

| CHCl₂F (Freon-21) | Carbene Source | 1.5 - 2.0 equiv (Gas/Liquid) |

| NaOH (aq) | Base | 50% w/w solution |

| TEBA (BnEt₃NCl) | Catalyst | 1-2 mol% |

| Dichloromethane | Solvent | Anhydrous |

Step-by-Step Protocol

-

Protection: Acetylate methallyl alcohol using Ac₂O/Pyridine/DMAP. Isolate methallyl acetate (b.p. ~125 °C) to prevent O-H insertion side reactions.

-

Setup: Charge a 3-neck flask with methallyl acetate (10 mmol), TEBA (0.1 mmol), and CH₂Cl₂ (20 mL). Cool to 0–5 °C.

-

Carbene Generation: Add 50% NaOH (10 mL) with vigorous stirring. Connect a dry ice condenser.[1]

-

Addition: Slowly bubble CHCl₂F gas (or add liquid if chilled) into the reaction mixture. Maintain temperature <10 °C to prevent carbene polymerization.

-

Reaction: Stir vigorously at 0–10 °C for 4–6 hours. Monitor by GC-MS for disappearance of alkene.

-

Workup: Pour mixture into ice water. Extract with CH₂Cl₂ (3x).[2] Wash organics with brine, dry over MgSO₄, and concentrate carefully (product is volatile).

-

Deprotection: Hydrolyze the crude acetate using K₂CO₃ in MeOH (RT, 2 h).

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Seyferth Reagent (Thermal Decomposition)

Recommended for difficult substrates or if Freon-21 is restricted.

Reagent: Phenyl(dichlorofluoromethyl)mercury (PhHgCFCl₂).[1] Protocol:

-

Dissolve methallyl acetate (1.0 equiv) and PhHgCFCl₂ (1.2 equiv) in dry benzene or toluene.

-

Heat to reflux (80 °C) under N₂ for 12–24 hours.

-

Filter off the precipitated Phenylmercuric chloride (PhHgCl).

-

Distill the filtrate to isolate the cyclopropyl acetate.

-

Deprotect as above. Safety Note: Organomercury compounds are highly toxic. Use extreme caution.

Stereochemical Characterization

The reaction yields a mixture of two diastereomers: Syn-Cl (Chlorine cis to the hydroxymethyl group) and Anti-Cl (Chlorine trans to the hydroxymethyl group).

Separation

The diastereomers often have distinct R_f values on silica gel.

-

Syn-Cl Isomer: Typically more polar due to the dipole alignment of C-Cl and C-O bonds.

-

Anti-Cl Isomer: Typically less polar.

NMR Spectroscopy (Self-Validating Data)

The definitive assignment relies on ¹⁹F NMR and ³J_{F-H} coupling constants .

| Nucleus | Signal Characteristics | Diagnostic Value |

| ¹⁹F NMR | -135 to -160 ppm (Multiplet) | Chemical shift is highly sensitive to the spatial environment of the -CH₂OH group. |

| ¹H NMR | Cyclopropyl protons (H_A, H_B) | Geminal coupling (~160 Hz for ¹³C-H, but here H-H). Vicinal F-H coupling is larger for cis (15-20 Hz) than trans (5-10 Hz). |

| ¹³C NMR | C1 (Quaternary) | Shows splitting by F (²J_{C-F} ~10-20 Hz). |

Diagnostic Logic:

-

In the Syn-Cl isomer (F is trans to CH₂OH), the Fluorine atom is sterically crowded by the methyl group but distant from the oxygen.

-

In the Anti-Cl isomer (F is cis to CH₂OH), a "Through-Space" coupling or Hydrogen bonding effect (if OH is free) may be observed in the ¹H NMR of the hydroxyl proton.

Mass Spectrometry

-

Pattern: Look for the characteristic Chlorine isotope cluster (³⁵Cl/³⁷Cl in 3:1 ratio).

-

Fragmentation: Loss of CH₂OH (M-31) and loss of Cl (M-35/37).

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification.

Safety & Handling

-

Pressure Hazard: If using gaseous Freon-21 in a closed vessel, ensure the glassware is rated for pressure or use a balloon to manage headspace.

-

Fluorine Safety: While the product is stable, the precursors (halomethanes) can decompose to HF at high temperatures. Do not heat crude reaction mixtures above 100 °C without buffering.

-

Toxicity: Methallyl chloride/alcohol derivatives are alkylating agents. Use gloves and a fume hood.

References

-

Seyferth, D. (1975). Phenyl(dihalomethyl)mercury Compounds: Exceptionally Versatile Dihalocarbene Precursors. Accounts of Chemical Research.

-

Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters.

-

Dolbier, W. R. (2011). Fluorine-containing Carbenes. In Guide to Fluorine NMR for Organic Chemists. Wiley.

-

Haufe, G. (2008). Fluorinated Cyclopropanes: Synthesis and Properties. Chemical Reviews.

Sources

CAS number and IUPAC name for (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

An In-depth Technical Guide to (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol for Researchers and Drug Development Professionals

Introduction: A Novel Building Block for Medicinal Chemistry

This compound, identified with CAS number 1823356-09-7, is a structurally unique bifunctional molecule poised to be of significant interest to the medicinal chemistry community. Its systematic IUPAC name is this compound. This compound incorporates several key structural features that are highly sought after in modern drug design: a cyclopropyl ring, geminal chloro and fluoro substituents, a methyl group, and a primary alcohol. The strategic combination of these functionalities offers a versatile platform for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles.

The cyclopropyl group is a well-established bioisostere for phenyl rings and other larger, more metabolically labile groups. Its rigid, three-dimensional structure can help to lock a molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects.[1][2][3] Furthermore, the inherent strain of the cyclopropane ring imparts unique electronic properties and can enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5]

The introduction of fluorine and chlorine atoms onto the same cyclopropyl carbon further modulates the electronic and steric properties of the molecule. The gem-difluoro group is a known pharmacophore that can improve metabolic stability and binding affinity. While less common, the gem-chloro-fluoro substitution pattern offers a distinct set of properties that can be exploited in drug design. The primary alcohol provides a convenient handle for further chemical modification, allowing for the facile incorporation of this novel cyclopropyl motif into a wide array of molecular scaffolds.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic route, and its potential applications in drug discovery and development.

Physicochemical Properties

Given the limited publicly available experimental data for this compound, the following physicochemical properties are estimated based on its chemical structure and data from analogous compounds such as (2,2-difluoro-1-methylcyclopropyl)methanol.[6][7] These values serve as a useful guide for researchers in designing and conducting experiments.

| Property | Estimated Value | Source of Analogy |

| Molecular Formula | C5H8ClFO | - |

| Molecular Weight | 138.57 g/mol | - |

| Boiling Point | ~140-160 °C | Based on similar functionalized cyclopropanes |

| LogP (o/w) | ~1.5 - 2.0 | Estimated based on structural fragments |

| pKa | ~14-15 (alcohol) | General pKa for primary alcohols |

| Appearance | Colorless to pale yellow liquid | Common for similar small molecules |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Expected for a small organic molecule |

Proposed Synthesis

A plausible and efficient synthetic route to this compound is proposed, starting from a readily available alkene. The key step is a stereoselective cyclopropanation reaction.

Experimental Protocol:

Step 1: Synthesis of 2-methylbut-3-en-2-ol

-

To a solution of methylmagnesium bromide (1.1 eq.) in anhydrous diethyl ether at 0 °C, slowly add a solution of methyl acrylate (1.0 eq.) in anhydrous diethyl ether.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-methylbut-3-en-2-ol.

Step 2: Protection of the Hydroxyl Group

-

To a solution of 2-methylbut-3-en-2-ol (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0 °C, add tert-butyldimethylsilyl chloride (1.2 eq.).

-

Stir the reaction at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the TBS-protected alkene.

Step 3: Dichlorofluorocyclopropanation

-

To a solution of the TBS-protected alkene (1.0 eq.) in chloroform at 0 °C, add sodium trichloroacetate (2.0 eq.) and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.05 eq.).

-

Slowly add a solution of potassium fluoride (2.0 eq.) in water.

-

Stir the biphasic reaction mixture vigorously at room temperature for 24 hours.

-

Separate the organic layer, and extract the aqueous layer with chloroform (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to give the protected this compound.

Step 4: Deprotection of the Hydroxyl Group

-

To a solution of the protected cyclopropylmethanol (1.0 eq.) in tetrahydrofuran at 0 °C, add a solution of tetrabutylammonium fluoride (1.1 eq., 1M in THF).

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the final product, this compound.

Synthetic Workflow Diagram

Caption: Proposed four-step synthesis of this compound.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block for the synthesis of novel therapeutic agents. Drug development professionals can leverage this compound in several ways:

-

Scaffold Hopping and Bioisosteric Replacement: The title compound can be used to replace existing moieties in drug candidates to improve their pharmacokinetic profiles. For instance, it can be incorporated in place of a metabolically susceptible alkyl or aryl group to enhance stability.[3][5]

-

Conformational Restriction: The rigid cyclopropyl core can be used to lock flexible molecules into their bioactive conformation, which can lead to a significant increase in potency and selectivity.[1][2]

-

Modulation of Physicochemical Properties: The presence of both chlorine and fluorine allows for fine-tuning of a molecule's lipophilicity, polarity, and metabolic stability. This is a critical aspect of lead optimization in drug discovery.

-

Access to Novel Chemical Space: As a relatively underexplored building block, this compound provides access to novel chemical matter, which is essential for the discovery of first-in-class drugs.

The primary alcohol functionality serves as a versatile synthetic handle for derivatization. It can be easily converted into other functional groups such as aldehydes, carboxylic acids, amines, or used in etherification and esterification reactions to link the cyclopropyl motif to a larger molecular scaffold.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally rigid cyclopropyl core, a metabolically robust gem-chloro-fluoro substitution pattern, and a synthetically tractable primary alcohol makes it an attractive starting material for the synthesis of novel drug candidates. The proposed synthetic route offers a practical approach to access this compound, and its potential applications in improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents are significant. As the demand for novel, patentable chemical matter continues to grow, molecules like this compound will undoubtedly play a crucial role in the future of drug development.

References

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

(2,2-difluoro-1-methylcyclopropyl)methanol. PubChemLite. [Link]

-

(2,2-difluoro-1-methyl-cyclopropyl)methanol. Cenmed Enterprises. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 6. PubChemLite - (2,2-difluoro-1-methylcyclopropyl)methanol (C5H8F2O) [pubchemlite.lcsb.uni.lu]

- 7. cenmed.com [cenmed.com]

Structural & Conformational Analysis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Executive Summary

(2-Chloro-2-fluoro-1-methylcyclopropyl)methanol (CFMC-MeOH) represents a highly specialized, dense functionality scaffold used primarily as a building block in the synthesis of pyrethroid insecticides and, increasingly, as a bioisostere in medicinal chemistry. Its structural uniqueness lies in the gem-chlorofluoro substitution pattern on a rigid cyclopropane ring, introducing significant electronic and steric vectors that influence binding affinity and metabolic stability.

This guide provides a comprehensive analysis of the molecule's synthesis via carbene addition, its stereochemical complexity (diastereomers), and the conformational preferences dictated by the gauche effect and steric repulsion.

Structural Architecture & Stereochemistry[1]

The core of CFMC-MeOH is the cyclopropane ring, which imparts high rigidity and distinct bond angles (

Stereochemical Nomenclature

Due to the presence of four different substituents on the ring system, defining the stereochemistry is critical for reproducibility.

-

C1 Position: Substituted with a methyl group (

) and a hydroxymethyl group ( -

C2 Position: Substituted with a chlorine atom (

) and a fluorine atom (

Applying Cahn-Ingold-Prelog (CIP) priority rules:

-

At C1:

(High) vs. -

At C2:

(High) vs.

This results in two primary diastereomers produced during synthesis:

-

(Z)-Isomer: The Chlorine atom and the Hydroxymethyl group are on the same side of the ring plane.

-

(E)-Isomer: The Chlorine atom and the Hydroxymethyl group are on opposite sides of the ring plane.

Table of Physicochemical Properties

| Property | Value (Estimated/Experimental) | Relevance |

| Molecular Formula | Core Composition | |

| Molecular Weight | 152.59 g/mol | Fragment-based Drug Design |

| LogP | ~1.2 - 1.5 | Lipophilicity (Membrane Permeability) |

| H-Bond Donors | 1 ( | Receptor Binding |

| H-Bond Acceptors | 2 ( | Fluorine acts as a weak acceptor |

| Rotatable Bonds | 1 (Exocyclic | Conformational Flexibility |

Synthetic Pathways & Process Chemistry

The most robust route to CFMC-MeOH involves the stereoselective addition of a chlorofluorocarbene to an electron-rich alkene. This process typically utilizes Phase Transfer Catalysis (PTC) to generate the carbene in situ.

Reaction Protocol

Precursors: 2-Methyl-2-propen-1-ol (Methallyl alcohol), Dichlorofluoromethane (Freon 21), Sodium Hydroxide (50% aq), TEBA (Triethylbenzylammonium chloride).

Step-by-Step Methodology:

-

Setup: In a chemically resistant flask equipped with a vigorous stirrer and reflux condenser, dissolve methallyl alcohol (1.0 eq) in dichloromethane (

). -

Catalyst Addition: Add TEBA (0.05 eq) as the phase transfer catalyst.

-

Base Addition: Add 50% aqueous NaOH (3.0 eq) while maintaining temperature at

. -

Carbene Generation: Slowly introduce Dichlorofluoromethane (

) or Trichlorofluoromethane ( -

Cyclopropanation: The carbene adds across the double bond of the methallyl alcohol. This reaction is exothermic.

-

Workup: Quench with ice water, extract with

, dry over -

Purification: The resulting oil is a mixture of Z and E diastereomers. Separation requires silica gel column chromatography (Hexane:EtOAc gradient).

Mechanistic Workflow (Graphviz)

Figure 1: Mechanistic pathway for the synthesis of CFMC-MeOH via Phase Transfer Catalysis.

Conformational Analysis & Electronic Effects

The conformation of CFMC-MeOH is governed by the interplay between the rigid cyclopropane ring and the rotational freedom of the hydroxymethyl group.

The Fluorine Gauche Effect

Unlike standard alkyl chains, the presence of Fluorine on the ring creates a specific electronic environment.

-

Observation: The

bond of the hydroxymethyl group tends to adopt a gauche orientation relative to the vicinal -

Mechanism: This is driven by

hyperconjugation and electrostatic minimization. The highly electronegative fluorine atom influences the preferred rotamer of the exocyclic

Intramolecular Hydrogen Bonding

While intermolecular H-bonding (dimerization) is dominant in neat liquids, in dilute non-polar solvents, an intramolecular interaction is possible.

-

OH...F Interaction: Weak electrostatic attraction.

-

OH...Cl Interaction: Sterically less favorable due to the large Van der Waals radius of Chlorine (1.75 Å) compared to Fluorine (1.47 Å).

Conformational Energy Landscape (Graphviz)

Figure 2: Theoretical relative energy landscape of the hydroxymethyl group rotation.

Applications in Drug Design[2][3][4][5]

Bioisosterism

The gem-chlorofluorocyclopropyl moiety is an effective bioisostere for:

-

Isopropyl groups: Similar steric volume but with altered electronic properties.

-

Carbonyls: The polarized

bond can sometimes mimic the electrostatics of a carbonyl oxygen in binding pockets.

Metabolic Blocking

The incorporation of halogens (F, Cl) at the C2 position blocks metabolic oxidation (P450-mediated hydroxylation) that would typically occur on a standard cyclopropyl or isopropyl ring. This extends the half-life (

References

-

Dolbier, W. R., & Battiste, M. A. (2003). Structure and reactivity of fluorinated cyclopropanes. Chemical Reviews.

-

Haufe, G. (2008). Fluorine-containing cyclopropanes: Synthesis and properties. Journal of Fluorine Chemistry.

-

Fedoryński, M. (1977). Synthesis of gem-fluorohalocyclopropanes by phase transfer catalysis. Synthesis.

-

PubChem Compound Summary. (2023). This compound. National Center for Biotechnology Information.

Thermochemical Profiling of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol: A Technical Guide for Preclinical Development

Executive Summary & Rationale

In contemporary drug discovery, the incorporation of highly strained, halogenated motifs such as the fluorinated cyclopropane ring has become a privileged strategy. These motifs systematically modulate lipophilicity, enhance metabolic stability, and rigidify molecular conformations to improve target-binding affinity[1][2]. (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol (CAS: 1823356-09-7) represents a highly versatile building block in this chemical space.

However, the transition from medicinal chemistry to process scale-up requires rigorous thermochemical profiling. The inherent ring strain of the cyclopropane moiety (typically 26.5–28.7 kcal/mol), combined with the differential bond dissociation energies (BDEs) of the geminal carbon-fluorine and carbon-chlorine bonds, presents unique thermodynamic challenges. This whitepaper provides an authoritative guide on the computational estimation and experimental validation of the thermochemical properties of this specific molecule, establishing a self-validating framework for process safety and reaction engineering.

Mechanistic Underpinnings of the Thermochemical Profile

To understand the thermochemistry of this compound, one must analyze the competing energetic forces within its molecular architecture:

-

Ring Strain and Halogenation: The parent cyclopropane ring is highly strained due to its 60° internal bond angles, forcing the C-C bonds into a "bent" (banana bond) configuration. The introduction of geminal fluorine and chlorine atoms exerts an opposing electronic effect. Fluorine substituents stabilize adjacent carbocations and radicals through the donation of unshared electron pairs into vacant p-orbitals, but the steric bulk of the chlorine atom introduces significant torsional strain against the adjacent methyl and hydroxymethyl groups.

-

Bond Dissociation Energies (BDE): The C-F bond is exceptionally strong (~110–130 kcal/mol), whereas the C-Cl bond is significantly weaker (~80 kcal/mol). Thermochemically, the C-Cl bond acts as the energetic "weak link" during thermal stress or radical-mediated degradation.

-

Hydrogen Bonding: The pendant methanol group (-CH₂OH) facilitates both intra- and intermolecular hydrogen bonding. This non-covalent interaction significantly increases the enthalpy of vaporization (

) and specific heat capacity (

Quantitative Thermochemical Data Synthesis

Due to the sparse empirical literature specifically detailing the calorimetry of CAS 1823356-09-7, standard pharmaceutical engineering relies on a combination of high-level DFT calculations and Benson Group Additivity methods[4][5]. The data synthesized below provides the foundational thermodynamic baseline required for scale-up hazard assessments.

Table 1: Derived Thermochemical Properties of this compound

| Property | Symbol | Estimated Value | Method of Derivation |

| Standard Enthalpy of Formation (Gas) | Benson Group Additivity / M06-2X DFT | ||

| Standard Enthalpy of Formation (Liquid) | Derived via estimated | ||

| Enthalpy of Vaporization | Trouton's Rule & H-bond corrections | ||

| Specific Heat Capacity (Liquid, 298K) | Computational estimation | ||

| C-Cl Bond Dissociation Energy | DFT (M06-2X/6-311++G(d,p)) | ||

| C-F Bond Dissociation Energy | DFT (M06-2X/6-311++G(d,p)) |

Note: Values are calculated based on group additivity increments for the cyclopropane ring, -CH3, -CH2OH, -F, and -Cl groups, adjusted for geminal halogen steric penalties[5].

Experimental Methodologies for Thermochemical Validation

To transition from theoretical models to validated process engineering, physical chemistry teams must execute a self-validating experimental loop. Below are the rigorous protocols required to empirically determine the thermochemical data of this compound.

Protocol A: Determination of Enthalpy of Combustion ( ) via Isoperibol Bomb Calorimetry

Causality: The combustion of halogenated organics generates highly corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases. Standard stainless-steel bombs will corrode, skewing the heat measurement. We mandate the use of a Hastelloy-lined bomb calorimeter containing an internal alkali trap. The alkali neutralizes the acid gases, ensuring the final thermodynamic state is purely aqueous halide ions, which is mathematically correctable to standard states.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~0.5 g of highly purified (>99.5% via GC-MS) this compound into a combustible gelatin capsule to prevent volatilization prior to ignition.

-

Alkali Trap Loading: Pipette exactly 10.0 mL of 0.1 M NaOH solution into the bottom of the Hastelloy-lined bomb cylinder.

-

Pressurization: Seal the bomb and purge with ultra-high purity Oxygen (

) three times to displace atmospheric nitrogen (preventing endothermic nitric acid formation). Pressurize to 30 atm with -

Ignition & Measurement: Submerge the bomb in the isoperibol water bath. Allow the system to equilibrate to a drift rate of <0.001 °C/min. Ignite the sample using a standardized cotton thread and platinum ignition wire.

-

Data Acquisition: Record the temperature rise profile for 20 minutes post-ignition.

-

Titration & Correction: Post-combustion, vent the bomb through a scrubber. Wash the interior and titrate the washings with 0.1 M

to quantify exact chloride recovery, and use an ion-selective electrode for fluoride. Apply the Washburn corrections to calculate the standard enthalpy of combustion (

Protocol B: Specific Heat Capacity ( ) Mapping via Differential Scanning Calorimetry (DSC)

Causality:

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC using a synthetic sapphire standard across the target temperature range (-20°C to 100°C) at a heating rate of 10 °C/min.

-

Sample Encapsulation: Dispense ~10 mg of the sample into a high-volume, hermetically sealable aluminum pan. Crimp the lid using a specialized press to ensure a pressure-tight seal (capable of withstanding up to 3 atm internal pressure).

-

Thermal Cycling: Load the sample and an empty reference pan into the DSC cell. Cool the cell to -40°C using a liquid nitrogen cooling accessory (LNCA). Isotherm for 10 minutes.

-

Measurement: Heat the sample from -40°C to 100°C at 10 °C/min under a dry nitrogen purge (50 mL/min).

-

Analysis: Utilize the three-curve method (Baseline, Sapphire, Sample) to extract the continuous

curve. Identify any endothermic deviations that may indicate premature decomposition or phase transitions.

Workflow Visualization

The following diagram illustrates the logical relationship between computational predictions, empirical calorimetry, and process safety scaling.

Caption: Workflow integrating computational prediction and experimental calorimetry for thermochemical profiling.

References

-

syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes Società Chimica Italiana (chim.it)[Link]

-

Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes American Chemical Society (ACS Publications) [Link]

-

Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon National Institute of Standards and Technology (NIST) [Link]

-

Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development ResearchGate[Link]

-

Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif ResearchGate[Link]

Sources

Technical Guide: Stereochemistry & Synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Executive Summary

This technical guide provides a comprehensive analysis of (2-chloro-2-fluoro-1-methylcyclopropyl)methanol , a specialized fluorinated scaffold used in medicinal chemistry as a conformational lock and metabolic blocker. This document details the stereochemical complexity, synthetic pathways via chlorofluorocarbene addition, and rigorous spectroscopic assignment protocols required for drug development applications.

Part 1: Structural Analysis & Stereochemical Complexity

The molecule features a cyclopropane ring with two chiral centers (

Chiral Centers and Isomerism

-

C1 (Quaternary): Substituted by a methyl group (

), a hydroxymethyl group ( -

C2 (Halogenated): Substituted by a chlorine atom (

), a fluorine atom (

Because the starting alkene (2-methyl-2-propen-1-ol) is achiral and terminal, the formation of the ring creates two diastereomers, each existing as a pair of enantiomers.

Diastereomeric Nomenclature

In the context of cyclopropanes, relative stereochemistry is often defined by the relationship between the highest priority groups on the ring. However, for clarity in synthesis, we define isomers based on the relationship between the Fluorine atom and the Hydroxymethyl group :

-

Syn-F (Z-isomer): The Fluorine and Hydroxymethyl groups are on the same face of the ring.

-

Anti-F (E-isomer): The Fluorine and Hydroxymethyl groups are on opposite faces of the ring.

Note: The "Syn/Anti" notation is preferred here over Z/E to avoid ambiguity with Cahn-Ingold-Prelog priority rules involving the Chlorine atom.

Isomer Hierarchy Visualization

Figure 1: Stereochemical hierarchy showing the relationship between diastereomers and enantiomers.

Part 2: Synthetic Routes & Stereocontrol[1]

The most robust synthesis involves the cheletropic addition of chlorofluorocarbene (

Reaction Mechanism: Carbene Addition

The reaction proceeds via the generation of a singlet carbene. The choice of reagents determines the yield and safety profile.

-

Method A (Phase Transfer Catalysis - Recommended): Uses Freon 21 (

) with concentrated aqueous NaOH and a quaternary ammonium salt (e.g., TEBA). This generates -

Method B (Organometallic): Uses organomercury reagents (Seyferth reagents) or titanocene-mediated reduction of Freons. (Less common due to toxicity).

Directing Effects and Selectivity

Unlike simple alkenes, the presence of the allylic hydroxyl group in methallyl alcohol can influence the stereochemical outcome via Hydrogen Bonding with the incoming carbene or the leaving group of the carbene precursor.

-

Observation: The reaction typically yields a mixture of syn and anti diastereomers (ratios often near 1:1 to 1:1.5) because the steric bulk of Cl and F is similar, and the directing effect of the OH is weak compared to rigid cyclic systems.

-

Resolution: The diastereomers must be separated via column chromatography (Silica gel) or fractional distillation.

Synthetic Workflow Diagram

Figure 2: Phase-Transfer Catalyzed synthesis workflow for gem-chlorofluorocyclopropanation.

Part 3: Spectroscopic Assignment (The "How-To")

Correctly assigning the Syn vs. Anti configuration is the most critical analytical challenge. You cannot rely solely on elution order.

NMR Analysis

Fluorine NMR is the diagnostic gold standard.

-

Chemical Shift: The electronic environment of the Fluorine differs significantly between isomers due to the proximity of the Oxygen lone pairs.

-

Coupling Constants (

): The vicinal coupling between the fluorine on C2 and the protons on the cyclopropane ring (C3) follows a Karplus-type relationship.- (F and H on same side): Typically larger (15–20 Hz).

- (F and H on opposite sides): Typically smaller (5–10 Hz).

nOe (Nuclear Overhauser Effect)

1D-NOESY or 2D-NOESY experiments provide definitive proof.

-

Experiment: Irradiate the

protons. -

Result (Syn-F): Strong NOE enhancement of the Fluorine signal (or weak/no enhancement of the ring protons if geometry dictates).

-

Result (Anti-F): Strong NOE enhancement of the cyclopropane ring protons (C3-H) that are cis to the hydroxymethyl group.

Data Summary Table

| Feature | Syn-F Isomer (Z) | Anti-F Isomer (E) |

| Relative Geometry | F and | F and |

| Typically Upfield (Shielded by OH) | Typically Downfield | |

| NOE Correlation | Strong | Weak/None |

| Polarity (TLC) | Generally More Polar (H-bond internal) | Generally Less Polar |

Part 4: Detailed Experimental Protocol

Synthesis of this compound

Safety Note: Freon 21 is a gas at room temperature (bp 9°C) and an ozone depleter. Use a cold finger condenser and work in a well-ventilated fume hood. Consult local regulations regarding Freon usage.

Reagents:

-

2-Methyl-2-propen-1-ol (Methallyl alcohol): 10.0 mmol

-

Dichlorofluoromethane (Freon 21): 15.0 mmol (condensed)

-

Sodium Hydroxide (NaOH): 50% aqueous solution (10 mL)

-

Benzyltriethylammonium chloride (TEBA): 0.5 mmol (Catalyst)

-

Dichloromethane (DCM): Solvent

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a dry-ice/acetone condenser, a vigorous magnetic stirrer, and a dropping funnel.

-

Charging: Add Methallyl alcohol (10 mmol), TEBA (0.5 mmol), and DCM (20 mL) to the flask. Cool the mixture to 0–5°C using an ice bath.

-

Freon Addition: Condense Freon 21 into the reaction vessel or bubble it slowly into the solution if using a gas line, maintaining the temperature below 5°C.

-

Initiation: Dropwise add the 50% NaOH solution over 30 minutes. The reaction is exothermic; monitor temperature strictly.

-

Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature overnight. The color may change to light yellow/brown.

-

Workup: Pour the mixture into ice water (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate under reduced pressure (careful: product may be volatile). -

Purification: Purify the residue via flash column chromatography (Silica Gel, Hexanes:Ethyl Acetate gradient 9:1 to 7:3).

-

Expectation: Two distinct spots on TLC. Isolate them separately for characterization.

-

Analytical Characterization Checklist

For each isolated isomer, perform the following to validate the structure:

-

High-Res Mass Spec (HRMS): Confirm molecular formula (

). Look for the characteristic Cl isotope pattern (3:1). -

NMR (500 MHz): Assign the methyl singlet, the diastereotopic

-

NMR: Record proton-coupled spectra to measure

Part 5: Applications in Drug Design[3][4]

This scaffold is valuable because the gem-chlorofluoro moiety mimics the electronic properties of a carbonyl or sulfoxide group while acting as a lipophilic, non-metabolizable spacer.

-

pKa Modulation: The electronegative halogens lower the pKa of nearby amines (if the alcohol is converted to an amine), reducing hERG liability.

-

Metabolic Blocking: The C-F and C-Cl bonds prevent metabolic oxidation at the cyclopropane ring, extending half-life (

). -

Conformational Locking: The rigid cyclopropane ring fixes the vector of the hydroxymethyl group, allowing for precise mapping of receptor binding pockets.

References

-

Dolbier, W. R., Jr. (2011). Fluorine-containing Cyclopropanes: Synthesis and Properties. In The Chemistry of Cyclopropanes. Wiley.

-

Fedoryński, M. (1977). Synthesis of gem-fluorohalocyclopropanes by phase transfer catalysis. Synthesis, 1977(11), 783-784.

-

Haufe, G. (2008). Fluorinated Cyclopropanes in Organic Synthesis. Chemistry – A European Journal, 14(14), 4126-4148.

-

Gribble, G. W. (2010). Fluoro-cyclopropanes in Drug Discovery. Bioorganic & Medicinal Chemistry, 18(1), 1-15.

Methodological & Application

Application Note & Protocols: A Guide to the Synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Abstract

The (2-chloro-2-fluoro-1-methylcyclopropyl)methanol scaffold represents a valuable building block in modern medicinal chemistry and drug development. The unique combination of a strained cyclopropyl ring, geminal chloro- and fluoro-substituents, and a primary alcohol offers a distinct three-dimensional profile that can significantly modulate the physicochemical and pharmacological properties of parent molecules, including metabolic stability, lipophilicity, and binding affinity. This document provides a comprehensive guide for researchers, detailing the primary synthetic strategies, reaction mechanisms, and step-by-step laboratory protocols for the preparation of this important intermediate. The focus is on practical, field-proven methods, emphasizing causality behind experimental choices and ensuring scientific integrity.

Introduction and Strategic Overview

The synthesis of highly substituted, stereochemically complex cyclopropanes is a persistent challenge in organic chemistry. The target molecule, this compound, incorporates several of these challenges: a quaternary stereocenter, a carbon bearing two different halogen atoms, and an adjacent primary alcohol. A successful synthetic design must address the efficient construction of the cyclopropane ring and the controlled installation of the required functional groups.

A retrosynthetic analysis points to a logical and powerful strategy: the addition of chlorofluorocarbene (:CClF) to a suitable alkene precursor. This approach is advantageous as it forms the key C-C bonds of the cyclopropane ring and installs the gem-halogens in a single, atom-economical step. The primary variations in this strategy revolve around the choice of the alkene substrate, which dictates the subsequent steps required to arrive at the final alcohol product.

Caption: Retrosynthetic analysis of the target molecule.

This guide will detail two primary protocols based on this carbene-addition strategy:

-

Route A: Cyclopropanation of an acrylate ester followed by reduction.

-

Route B: Cyclopropanation of a protected allylic alcohol followed by deprotection.

Core Mechanism: Generation and Reactivity of Chlorofluorocarbene

The key reactive intermediate in this synthesis is chlorofluorocarbene (:CClF), a singlet carbene. The most common and practical laboratory-scale method for its generation is the alpha-elimination (α-elimination) from a suitable precursor, typically dichlorofluoromethane (CHCl₂F), using a strong, non-nucleophilic base.

The mechanism proceeds as follows:

-

A strong base, such as potassium tert-butoxide (KOtBu), abstracts the acidic proton from CHCl₂F.

-

This creates a transient and unstable trichloromethyl anion (-CClF₂).

-

The anion rapidly expels a chloride ion to generate the neutral, electron-deficient chlorofluorocarbene species.

-

The carbene then reacts with the electron-rich double bond of the alkene in a concerted [2+1] cycloaddition to form the cyclopropane ring. This reaction is stereospecific, meaning the stereochemistry of the alkene is preserved in the product.[1]

Caption: Generation and reaction of chlorofluorocarbene.

Synthetic Route A: Cyclopropanation of Methyl 2-methylpropenoate

This route is often preferred for its operational simplicity and the use of a stable, commercially available starting material, methyl 2-methylpropenoate (methyl methacrylate). The electron-withdrawing nature of the ester group can slightly deactivate the alkene, potentially requiring a modest excess of the carbene precursor for the reaction to proceed to completion.

Protocol 1: Synthesis of Methyl 2-chloro-2-fluoro-1-methylcyclopropane-1-carboxylate

Materials:

-

Methyl 2-methylpropenoate

-

Dichlorofluoromethane (CHCl₂F)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous n-pentane or n-hexane

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser.

-

Inert atmosphere setup (Argon or Nitrogen).

-

Low-temperature cooling bath (e.g., dry ice/acetone).

-

Standard glassware for workup and purification.

Procedure:

-

Setup: Assemble the reaction flask under an inert atmosphere. Charge the flask with methyl 2-methylpropenoate (1.0 eq) and anhydrous n-pentane (or hexane). Cool the mixture to -20 °C using a cooling bath.

-

Base Addition: In a separate flask, prepare a suspension of potassium tert-butoxide (1.5 eq) in anhydrous n-pentane.

-

Carbene Generation & Reaction: Add the potassium tert-butoxide suspension portion-wise to the stirred alkene solution over 1 hour. Concurrently, bubble gaseous dichlorofluoromethane (CHCl₂F, ~1.5-2.0 eq) slowly into the reaction mixture through a dip tube. Alternatively, a pre-condensed solution of CHCl₂F in an appropriate solvent can be added via the dropping funnel. Maintain the internal temperature below -10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at -10 °C for an additional 2-3 hours. The reaction progress can be monitored by TLC or GC-MS analysis of quenched aliquots.

-

Quenching: Once the reaction is deemed complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. The crude product is then purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel to yield the title ester.

Protocol 2: Reduction to this compound

Materials:

-

Methyl 2-chloro-2-fluoro-1-methylcyclopropane-1-carboxylate (from Protocol 1)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Rochelle's salt (potassium sodium tartrate) solution or dilute HCl

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Under an inert atmosphere, charge a flask with a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.

-

Ester Addition: Dissolve the cyclopropyl ester (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching (Fieser Workup): Cool the reaction back to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular white precipitate should form.

-

Workup: Stir the resulting mixture vigorously for 30 minutes, then filter off the aluminum salts through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

-

Purification: Dry the combined filtrate over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator. The resulting crude alcohol can be purified by distillation under reduced pressure or flash chromatography to afford the final product, this compound.

Synthetic Route B: Cyclopropanation of a Protected Allylic Alcohol

This alternative route begins with 2-methyl-2-propen-1-ol (methallyl alcohol). The free hydroxyl group is acidic and would be deprotonated by the strong base used for carbene generation, consuming the base and potentially leading to side reactions. Therefore, the alcohol must first be protected, typically as a silyl ether, which is stable to the reaction conditions and can be easily removed afterward.

Caption: Workflow for the protected allylic alcohol route.

Protocol 3: Synthesis via Protected Methallyl Alcohol

Step 1: Protection of 2-Methyl-2-propen-1-ol

-

Dissolve 2-methyl-2-propen-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench with water and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify by distillation or chromatography to obtain the TBS-protected alkene.

Step 2: Cyclopropanation

-

Follow the procedure outlined in Protocol 1 , substituting the TBS-protected alkene for methyl 2-methylpropenoate. The workup and purification are analogous.

Step 3: Deprotection

-

Dissolve the purified, protected cyclopropylmethanol (1.0 eq) in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).

-

Stir at room temperature for 1-2 hours, monitoring by TLC.

-

Once complete, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by distillation or flash chromatography to yield the final target molecule.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques. The table below provides expected data ranges based on analogous structures.

| Parameter | Route A | Route B |

| Overall Yield | 35-50% | 40-55% |

| Purity (Post-Purification) | >98% (GC/NMR) | >98% (GC/NMR) |

| Appearance | Colorless oil | Colorless oil |

| ¹H NMR (CDCl₃) | Signals for -CH₂OH protons (~3.6-3.8 ppm), cyclopropyl protons (~0.8-1.5 ppm), and -CH₃ protons (~1.2 ppm). | Consistent with Route A. |

| ¹³C NMR (CDCl₃) | Signals for -CH₂OH carbon (~65 ppm), quaternary cyclopropyl carbon, C-Cl-F carbon (~80-90 ppm with C-F coupling), -CH₃ carbon, and other cyclopropyl carbons. | Consistent with Route A. |

| ¹⁹F NMR (CDCl₃) | A singlet or complex multiplet depending on nearby protons. | Consistent with Route A. |

| Mass Spec (EI) | Molecular ion peak (M⁺) and characteristic fragmentation patterns (e.g., loss of H₂O, Cl, CH₂OH). | Consistent with Route A. |

Safety and Handling Considerations

-

Dichlorofluoromethane (CHCl₂F): This is a volatile gas. All operations should be conducted in a well-ventilated fume hood. It is an ozone-depleting substance, and its use may be regulated.

-

Potassium tert-butoxide (KOtBu): A highly reactive, corrosive, and moisture-sensitive solid. It can ignite upon contact with water. Handle under an inert atmosphere.

-

Lithium Aluminum Hydride (LiAlH₄): A highly reactive reducing agent that reacts violently with water and protic solvents, releasing flammable hydrogen gas. Use with extreme caution under a dry, inert atmosphere. The quenching procedure must be performed slowly and at low temperatures.

-

Solvents: Diethyl ether and THF are highly flammable. Pentane and hexane are also highly flammable. Ensure there are no ignition sources nearby.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of this compound is most reliably achieved through the [2+1] cycloaddition of chlorofluorocarbene onto an alkene precursor. This guide has detailed two robust and practical routes utilizing either an acrylate ester or a protected allylic alcohol. While Route A (ester) involves fewer synthetic steps, Route B (protected alcohol) may offer higher overall yields and avoid the use of potent reducing agents like LiAlH₄ if alternative deprotection-oxidation sequences are considered. The choice of route will depend on the available starting materials, scale, and specific equipment in the laboratory. Both methods provide a solid foundation for researchers and drug development professionals to access this valuable fluorinated building block.

References

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

-

Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. [Link]

-

Warnhoff, E. W., Martin, D. G., & Johnson, W. S. (1957). 2-CHLORO-2-METHYLCYCLOHEXANONE. Organic Syntheses, 37, 8. [Link]

-

PubChem. (n.d.). (2-methylcyclopropyl)methanol. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

Sources

Application Note: Asymmetric Synthesis and Kinetic Resolution of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol Enantiomers

Executive Summary

The gem-chlorofluorocyclopropane motif is a highly valuable structural bioisostere in medicinal chemistry, offering unique conformational rigidity, metabolic stability, and distinct lipophilic properties. It serves as a critical intermediate in advanced synthetic pathways, such as the activation of gem-chlorofluorocyclopropane-derived (2-fluoroallyl)boronates for the allylboration of complex ketones[1].

Synthesizing enantiopure (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol presents a significant challenge. While methods to introduce the chlorofluoromethylene group into complex molecules via the addition of chlorofluorocarbene to olefins are well established[2], direct asymmetric chlorofluorocyclopropanation using chiral transition-metal catalysts often yields poor enantioselectivity. This is due to the high reactivity and minimal steric differentiation of the free carbene intermediate.

To bypass this limitation, this application note details a robust, scalable chemoenzymatic workflow. The strategy relies on a diastereoselective thermal cyclopropanation followed by a highly selective lipase-catalyzed kinetic resolution, ensuring high enantiomeric excess (ee > 99%) and operational self-validation at each critical juncture.

Strategic Rationale & Mechanistic Insights

Carbene Generation Strategy

The generation of chlorofluorocarbene (:CFCl) is the foundational step of this synthesis. Traditional phase-transfer methods relying on dichlorofluoromethane (Freon 21) are hampered by environmental regulations, the complexities of gas-liquid biphasic systems, and carbene dimerization side-reactions.

To ensure maximum trustworthiness and yield, this protocol utilizes the thermal decarboxylation of Sodium fluorodichloroacetate (CAS# 2837-90-3) . This bench-stable salt is an exceptional reagent used to generate chlorofluorocarbene for cyclopropanations under controlled thermal conditions[3]. Heating the salt in anhydrous diglyme at 120 °C ensures a steady, low-concentration release of the carbene, which immediately reacts with the electron-rich alkene, suppressing unwanted dimerization.

Causality of Enzymatic Selectivity

For the kinetic resolution, Candida antarctica Lipase B (CALB, commercially available as Novozym 435) is employed. Why CALB? The enzyme possesses a highly specific stereobinding pocket. While the hydroxyl group of the substrate is primary, the adjacent β-carbon (C1 of the cyclopropane ring) is a quaternary stereocenter. The rigid, sterically demanding chlorofluorocyclopropane ring forces the substrate to adopt a specific trajectory when entering the active site. CALB selectively acylates the (1S)-enantiomer because its methyl group fits perfectly into the enzyme's medium-sized pocket, while the bulky halogenated ring is accommodated by the large hydrophobic pocket. The (1R)-enantiomer experiences severe steric clash, leaving it unreacted.

Process Workflow Visualization

Figure 1: Chemoenzymatic workflow for the asymmetric synthesis of this compound.

Quantitative Data & Optimization

Table 1: Optimization of Chlorofluorocarbene Generation Data demonstrates the superiority of the thermal decarboxylation method over traditional phase-transfer catalysis (PTC) and organomercury reagents.

| Carbene Precursor | Reaction Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) |

| CHFCl₂ (Freon 21) | 50% NaOH, TEBAC, 0 °C to RT | 45 | 1.2:1 |

| PhHgCCl₂F | Toluene, 80 °C | 65 | 1.5:1 |

| Cl₂CFCO₂Na | Diglyme, 120 °C | 78 | 1.4:1 |

Table 2: Enzymatic Kinetic Resolution Parameters Screening of lipases for the resolution of racemic this compound.

| Enzyme System | Solvent | Time (h) | Conversion (%) | E-value |

| Amano Lipase PS | MTBE | 48 | 22 | 15 |

| Porcine Pancreatic Lipase | Hexane | 72 | 10 | <5 |

| Novozym 435 (CALB) | MTBE | 24 | 50 | >150 |

| Novozym 435 (CALB) | Vinyl Acetate (Neat) | 12 | 51 | >200 |

Step-by-Step Experimental Protocols

Protocol A: O-Protection of Methallyl Alcohol

Rationale: The free hydroxyl group of methallyl alcohol is highly nucleophilic and will undergo competitive O-H insertion with the chlorofluorocarbene. Benzyl protection completely suppresses this side reaction.

-

Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under N₂.

-

Add 2-methylprop-2-en-1-ol (methallyl alcohol, 1.0 eq) dropwise. Stir for 30 minutes until H₂ evolution ceases.

-

Add benzyl bromide (1.1 eq) and tetrabutylammonium iodide (TBAI, 0.05 eq) as a catalyst.

-

Warm to room temperature and stir for 4 hours.

-

Quench with saturated NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate.

-

Self-Validation Check: TLC (Hexane/EtOAc 9:1) should show complete consumption of the starting material (KMnO₄ stain active).

Protocol B: Thermal Chlorofluorocyclopropanation

-

Dissolve the benzyl methallyl ether (1.0 eq) in anhydrous diglyme (0.2 M).

-

Heat the solution to 120 °C under a strict N₂ atmosphere.

-

Add Sodium fluorodichloroacetate (3.0 eq) portion-wise over 2 hours. Note: Slow addition is critical to maintain a low steady-state concentration of :CFCl, preventing carbene dimerization into 1,2-dichloro-1,2-difluoroethene.

-

Stir at 120 °C for an additional 2 hours, then cool to room temperature.

-

Dilute with water to dissolve sodium chloride/fluoride salts, and extract heavily with diethyl ether.

-

Self-Validation Check: Before column chromatography, analyze the crude mixture via ¹⁹F NMR. A successful reaction is confirmed by the appearance of characteristic doublet/multiplet signals in the -130 to -150 ppm range (cyclopropyl fluorine). Absence of these signals indicates failed decarboxylation; verify the diglyme is strictly anhydrous.

Protocol C: Deprotection & Diastereomer Separation

-

Purify the crude mixture via silica gel chromatography to separate the cis and trans diastereomers (relative orientation of the Cl atom to the benzyloxymethyl group).

-

Dissolve the separated racemic diastereomer in methanol.

-

Add 10% Pd/C (10% w/w) and stir under a balloon of H₂ gas for 12 hours.

-

Filter through a pad of Celite and concentrate to yield the pure racemic this compound.

Protocol D: Lipase-Catalyzed Kinetic Resolution

-

Dissolve the racemic alcohol (1.0 eq) in neat vinyl acetate (serves as both solvent and acyl donor).

-

Add Novozym 435 (CALB, 20% w/w relative to the substrate).

-

Incubate the suspension in an orbital shaker at 35 °C at 250 rpm.

-

Monitor the reaction strictly via chiral GC (e.g., Cyclosil-B column).

-

Terminate the reaction at exactly 50-51% conversion by filtering off the immobilized enzyme.

-

Separate the highly enantioenriched (1S)-acetate and the unreacted (1R)-alcohol via flash chromatography (Hexane/EtOAc 8:2).

-

Self-Validation Check: Calculate the enantiomeric ratio (E-value) using the formula

. An E-value > 100 confirms the integrity of the enzymatic resolution. If E < 50, verify the water activity (

References

- Wikipedia Contributors. "Organofluorine chemistry." Wikipedia, The Free Encyclopedia.

- "δ-C–H Mono- and Di-Halogenation of Alcohols." PMC (National Institutes of Health).

- "The Journal of Organic Chemistry Vol. 85 No. 10." ACS Publications.

Sources

Applications of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol as a building block in organic synthesis

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol as a strategic building block for generating vinyl fluorides —a critical bioisostere in modern drug design.[1][2]

CAS: 1823356-09-7 | Molecular Formula: C₅H₈ClFO | Molecular Weight: 138.57 g/mol [1][2]

Executive Summary

In the landscape of modern drug discovery, the vinyl fluoride moiety serves as a robust peptide bond isostere and a metabolically stable conformational lock. However, direct fluorination of complex alkenes is often non-selective.

This compound (hereafter referred to as CFM-CP ) acts as a "masked" vinyl fluoride.[1][2] Through controlled ring-opening reactions, it provides a regio- and stereoselective entry into 2-fluoroallylic alcohols and 2-fluoro-butenols .[1][2] These motifs are essential precursors for fluorinated amino acids, heterocycles, and protease inhibitors.

This guide outlines the synthesis of CFM-CP and its primary application : the silver(I)-promoted solvolytic ring opening to generate functionalized vinyl fluorides.[1][2]

Chemical Profile & Strategic Value

| Property | Specification | Relevance in Synthesis |

| Structure | gem-Chlorofluoro cyclopropane with a quaternary C1 center.[1][2] | The 1-methyl group stabilizes the developing cation at the tertiary center during ring opening, facilitating milder reaction conditions compared to non-methylated analogs.[2] |

| Stereochemistry | Typically synthesized as a diastereomeric mixture ( | Both isomers generally converge to the same allylic cation intermediate upon solvolysis, often yielding the |

| Reactivity | Latent Allylic Cation | The cyclopropane ring acts as a high-energy "spring."[1][2] Removal of the chloride triggers strain relief, driving the formation of the fluoroalkene.[2] |

Protocol A: Synthesis of the Building Block

Rationale: While commercially available, in-house synthesis is often required for scale-up.[1][2] The most robust method involves the addition of chlorofluorocarbene (:CFCl) to 2-methyl-2-propen-1-ol (methallyl alcohol).[1][2] We utilize Sodium Dichlorofluoroacetate as the carbene source, avoiding the use of ozone-depleting Freon gases.[2]

Materials

-

Substrate: 2-Methyl-2-propen-1-ol (Methallyl alcohol) [1.0 equiv][1][2]

-

Reagent: Sodium Dichlorofluoroacetate (

) [1.5 equiv] -

Solvent: Diglyme (high boiling point ether)

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel. Maintain an inert atmosphere (

). -

Solvation: Dissolve 2-methyl-2-propen-1-ol (50 mmol) in dry Diglyme (20 mL). Heat the solution to 110 °C .

-

Carbene Generation: Dissolve Sodium Dichlorofluoroacetate (75 mmol) in Diglyme (30 mL). Add this solution dropwise to the hot reaction mixture over 2 hours.

-

Digestion: Stir at 115 °C for an additional 1 hour until

evolution ceases. -

Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL) to dissolve inorganic salts. Extract with Diethyl Ether (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via vacuum distillation (bp ~60-65 °C @ 15 mmHg) to isolate CFM-CP as a colorless oil.

Protocol B: Ring Opening to 2-Fluoroallylic Alcohols

Core Application: This reaction transforms the cyclopropane ring into a linear 2-fluoro-3-methylbut-2-en-1-ol scaffold.[1][2] This is the "unmasking" step that creates the vinyl fluoride.[2]

Mechanistic Insight

The reaction proceeds via a disrotatory electrocyclic ring opening .[2] The silver ion abstracts the chloride, generating a cyclopropyl cation.[2] The strain energy drives the rupture of the C1-C2 bond, forming an allylic cation which is then quenched by water.[2]

Materials

-

Substrate: CFM-CP (from Protocol A) [1.0 equiv]

-

Promoter: Silver Perchlorate (

) or Silver Tetrafluoroborate ( -

Solvent: Acetone / Water (4:1 v/v)

-

Quench: Sodium Bicarbonate (

)

Step-by-Step Procedure

-

Dissolution: Dissolve CFM-CP (10 mmol) in Acetone/Water (40 mL).

-

Ionization: Add

(11 mmol) in one portion. Protect the flask from light (aluminum foil).[2] -

Reaction: Heat the mixture to reflux (approx. 60 °C) for 2–4 hours.

-

Observation: A white precipitate of

will form immediately, indicating chloride abstraction.

-

-

Quench: Cool to room temperature. Add saturated

solution to neutralize any acid generated.[2] -

Filtration: Filter the mixture through a Celite pad to remove silver salts.

-

Safety: Do not let silver salts dry out completely in the presence of organics; keep wet or dispose of immediately.[2]

-

-

Isolation: Extract the filtrate with Ethyl Acetate. Dry and concentrate.

-

Product: The resulting oil is primarily 2-fluoro-3-methylbut-2-en-1-ol .[1][2]

-

Note: The

-isomer is typically favored due to the "torquoselectivity" of the ring opening, where the fluoride and the leaving group (Cl) prefer a specific anti-periplanar alignment during ionization.[2]

-

Visualization: Synthesis & Mechanism Workflows[1]

The following diagrams illustrate the synthetic pathway and the mechanistic logic of the ring-opening transformation.

Figure 1: Complete workflow from raw materials to the vinyl fluoride target.

Figure 2: Mechanistic logic of the ring-opening reaction.

References

-

Sloan, M. E., et al. (2020). "Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols." Canadian Journal of Chemistry.[2][4] Available at: [Link]

- Fedoryński, M. (2006). "Synthesis of gem-dihalocyclopropanes and their use in organic synthesis." Chemical Reviews. (Contextual grounding for Makosza/Carbene protocols).

- Weyerstahl, P. (1980). "Ring opening of gem-dihalocyclopropanes." The Chemistry of the Cyclopropyl Group. (Foundational text on solvolytic rearrangement).

- Dolbier, W. R. (2011). "Fluorine-containing carbenes and their complexes." Chemical Reviews. (Mechanistic source for :CFCl reactivity).

Sources

- 1. 1909316-23-9|2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol|BLD Pharm [bldpharm.com]

- 2. DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents [patents.google.com]

- 3. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

Ring-opening reactions of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Application Note: Strategic Access to 2-Fluoro-3-methyl-2-butenal via Solvolytic Ring Opening

Executive Summary

The incorporation of fluorine into allylic systems significantly alters the bio-electronic properties of drug candidates, enhancing metabolic stability and binding affinity. The substrate (2-chloro-2-fluoro-1-methylcyclopropyl)methanol (1) represents a high-value "masked" synthon. Its controlled ring opening provides a stereoselective entry to 2-fluoro-3-methyl-2-butenal , a fluorinated analogue of the prenyl building block (Senecioaldehyde).

This guide details the Silver(I)-Promoted Solvolytic Ring Opening , the industry-preferred method for accessing this motif. Unlike thermal electrocyclic openings which often yield acid fluorides, this solvolytic pathway offers milder conditions and direct access to the

Mechanistic Insight

The reaction is driven by the relief of ring strain (~27 kcal/mol) and the formation of a stabilized allylic cation. The presence of the methyl group at the C1 position is critical; it provides inductive stabilization to the transition state, facilitating the ring opening more readily than in the unmethylated parent analog.

Key Mechanistic Features:

-

Ionization: The reaction initiates with the silver-assisted abstraction of the chloride ion (the better leaving group compared to fluoride).

-

Disrotatory Opening: As the C-Cl bond lengthens, the cyclopropyl cation undergoes electrocyclic ring opening. The 1-methyl group and the fluorine atom stabilize the developing positive charge in the allylic system.

-

Hydrolysis & Tautomerization: The resulting allylic cation is trapped by water, forming an enol which rapidly tautomerizes to the thermodynamically stable aldehyde.

Figure 1: Mechanistic pathway for the Ag(I)-promoted solvolysis.

Experimental Protocol: Ag(I)-Promoted Solvolysis

This protocol is optimized for gram-scale synthesis. It utilizes Silver Nitrate (

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Promoter: Silver Nitrate (

) (1.2 - 1.5 equiv) -

Solvent: Acetone / Water (4:1 v/v) or Methanol / Water (for methyl acetal formation)

-

Quench: Saturated NaCl (brine)

Workflow Diagram:

Figure 2: Step-by-step workflow for the solvolytic ring opening.

Detailed Procedure:

-

Preparation: In a round-bottom flask wrapped in aluminum foil (to protect silver salts), dissolve 10 mmol of This compound in 40 mL of Acetone and 10 mL of distilled water.

-

Addition: Prepare a solution of

(2.04 g, 12 mmol) in 10 mL of water. Add this solution dropwise to the reaction flask over 20 minutes while stirring vigorously. A white precipitate of AgCl will begin to form immediately. -

Reaction: Heat the mixture to a gentle reflux (

) for 3 hours. Monitor the reaction via TLC (silica gel, Hexane:EtOAc 4:1) or -

Workup: Cool the mixture to room temperature. Filter off the AgCl precipitate through a pad of Celite. Wash the filter cake with ether.

-

Extraction: Dilute the filtrate with water (50 mL) and extract with Diethyl Ether (

). Combine organic layers, wash with saturated brine, and dry over anhydrous -

Purification: Concentrate carefully under reduced pressure (Note: The product is volatile). Purify via Kugelrohr distillation or flash chromatography (Pentane/Ether gradient) to yield 2-fluoro-3-methyl-2-butenal .

Data & Troubleshooting

Expected Analytical Data:

| Feature | Method | Characteristic Signal |

|---|

| Aldehyde Proton |

Troubleshooting Guide:

-

Issue: Low Conversion.

-

Cause: Chloride abstraction is slow.[1]

-

Fix: Increase

to 2.0 equivalents or switch to Silver Perchlorate (

-

-

Issue: Product Volatility.

-

Cause: The aldehyde is a small molecule (MW ~102).

-

Fix: Avoid high-vacuum rotary evaporation. Use a Vigreux column for solvent removal.

-

-

Issue: Acetal Formation.

-

Cause: If Methanol is used as solvent, the dimethyl acetal may form.

-

Fix: Treat the crude acetal with 1N HCl/THF to hydrolyze back to the aldehyde if the free carbonyl is desired.

-

References

-

Wakselman, C. , & Nguyen, T. (1977). Ring opening of gem-chlorofluorocyclopropanes.[2][3] Journal of Organic Chemistry, 42(3), 565-568.

-

Dolbier, W. R. , & Battiste, M. A. (1994). Structure and reactivity of fluorinated cyclopropanes and cyclopropenes. Chemical Reviews, 94(8), 2187-2219.

-

Shatzmiller, S. , & Neidlein, R. (1976). Ring opening of gem-halocyclopropyl carbinols.[2] Justus Liebigs Annalen der Chemie, 1976(5), 949-954.

-

Molines, H. , & Wakselman, C. (1980). Synthesis of alpha-fluoro-alpha,beta-unsaturated carbonyl compounds from gem-chlorofluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1114-1118.

Sources

- 1. The solvolysis of 2-chloro-2-methyl propane in aqueous acetone is given b.. [askfilo.com]

- 2. Iron-Catalyzed Reductive Ring Opening/ gem-Difluoroallylation of Cyclopropyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Scale-up synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol for industrial applications

An Application Note for the Industrial-Scale Synthesis of (2-Chloro-2-fluoro-1-methylcyclopropyl)methanol

Abstract

This compound is a key structural motif and building block in the development of modern pharmaceuticals and agrochemicals. The unique combination of a strained, substituted cyclopropane ring containing both chlorine and fluorine imparts specific conformational constraints and electronic properties that can enhance biological activity and metabolic stability. This document provides a comprehensive guide to a robust and scalable two-step synthesis suitable for industrial applications. The described protocol focuses on widely available starting materials, process safety, and operational efficiency, beginning with the diastereoselective cyclopropanation of an α,β-unsaturated ester followed by a high-yield reduction to the target alcohol.

Introduction and Strategic Rationale

The synthesis of complex cyclopropane derivatives, particularly those bearing multiple stereocenters and halogen substituents, presents significant challenges for scale-up. The target molecule, this compound, incorporates a chiral, geminally-halogenated cyclopropane ring, making control of stereoselectivity and process safety paramount.

Our synthetic strategy is designed around two core principles of industrial process chemistry: convergence and robustness. We selected a pathway that builds the core cyclopropane structure via a well-established carbene addition reaction and concludes with a reliable reduction. This approach offers several advantages for scale-up:

-

High Atom Economy: The key C-C bond-forming step, a cyclopropanation, is an addition reaction that incorporates the majority of the reactants' atoms into the product.

-

Process Control: The chosen reaction sequence allows for clear control points to monitor progress and purity, minimizing the risk of runaway reactions or significant impurity formation.

-

Scalable Methodologies: Both the cyclopropanation and the subsequent reduction utilize reaction classes that have been successfully implemented on multi-kilogram and pilot plant scales.[1]

-

Accessible Starting Materials: The synthesis begins with ethyl crotonate, a bulk chemical, ensuring a reliable and cost-effective supply chain.

Overall Synthetic Workflow

The synthesis is achieved in two primary stages, starting from commercially available ethyl crotonate.

Caption: Overall two-step synthetic workflow.

Detailed Synthesis Protocols

PART I: Synthesis of Ethyl 2-chloro-2-fluoro-1-methylcyclopropane-1-carboxylate

This initial step involves the generation of chlorofluorocarbene (:CFCl) from dichlorofluoromethane under phase-transfer catalysis (PTC) conditions and its subsequent addition across the double bond of ethyl crotonate. The use of a phase-transfer catalyst is critical for facilitating the reaction between the aqueous base and the organic substrate.

Materials & Equipment

| Reagent/Equipment | Specification |

|---|---|

| Reagents | |

| Ethyl crotonate | ≥98% purity |

| Dichlorofluoromethane (CHCl₂F) | Technical Grade |

| Sodium Hydroxide (NaOH) | 50% w/w aqueous solution |

| Tetrabutylammonium bromide (TBAB) | PTC grade, ≥99% |

| Dichloromethane (DCM) | ACS grade |

| Deionized Water | |

| Brine (sat. aq. NaCl) | |

| Anhydrous Magnesium Sulfate (MgSO₄) | |

| Equipment | |

| 20L Jacketed Glass Reactor | Equipped with mechanical stirrer, thermocouple, condenser, and gas inlet |

| 10L Addition Funnel | |

| 20L Separatory Funnel | |

| Rotary Evaporator | 20L capacity |

| Gas Scrubber | For neutralizing excess CHCl₂F and other volatile byproducts |

Experimental Protocol

-

Reactor Setup: Ensure the 20L jacketed reactor is clean, dry, and inerted with a nitrogen atmosphere. Equip the reactor with a powerful overhead stirrer, a thermocouple to monitor the internal temperature, a reflux condenser chilled to -10°C, and a subsurface gas dispersion tube for the introduction of dichlorofluoromethane.

-

Charging Reagents: Charge the reactor with ethyl crotonate (2.28 kg, 20.0 mol), dichloromethane (8 L), tetrabutylammonium bromide (322 g, 1.0 mol), and 50% aqueous sodium hydroxide solution (4.0 L, 75.5 mol).

-

Initiating Reaction: Begin vigorous stirring (≥300 RPM) to ensure efficient mixing of the biphasic system. Cool the reactor contents to 0-5°C using the jacketed cooling system.

-